1,2-Dichlorotetramethyldisilane

Organosilicon Chemistry Heterocycle Synthesis Diazasilacycloalkanes

Researchers seeking to incorporate UV-cleavable Si-Si bonds into polyamide or polyimide backbones often face synthetic failures due to disproportionation side reactions when using common chlorodisilanes. 1,2-Dichlorotetramethyldisilane (CAS 4342-61-4) overcomes this by reacting cleanly with diamines to form six-membered heterocycles without side products, enabling polymers with thermal stability up to 300-350 °C and photodegradability. - High-purity (≥95%) liquid chlorosilane dimer for reliable organosilicon synthesis. - Resistant to standard HCl/amine cleavage catalysts, allowing selective isolation from disilane mixtures. - Preferred starting material for 1,2-dihydroxy-tetramethyldisilane hydrolysis with high crystallization tendency for easier purification.

Molecular Formula C4H12Cl2Si2
Molecular Weight 187.21 g/mol
CAS No. 4342-61-4
Cat. No. B129461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichlorotetramethyldisilane
CAS4342-61-4
Synonyms1,2-Dichloro-1,1,2,2-tetramethyl-disilane;  1,1,2,2-Tetramethyl-1,2-dichlorodisilane;  Dichlorotetramethyldisilane
Molecular FormulaC4H12Cl2Si2
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC[Si](C)([Si](C)(C)Cl)Cl
InChIInChI=1S/C4H12Cl2Si2/c1-7(2,5)8(3,4)6/h1-4H3
InChIKeySFAZXBAPWCPIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichlorotetramethyldisilane: Core Properties & Industrial Role


1,2-Dichlorotetramethyldisilane (CAS 4342-61-4), also known as 1,2-dichloro-1,1,2,2-tetramethyldisilane, is a liquid chlorosilane dimer with the molecular formula C₄H₁₂Cl₂Si₂. It is characterized by a boiling point of 148–149 °C, a density of 1.005 g/mL at 25 °C, and a refractive index (n²⁰/D) of 1.454 . This compound features a central silicon–silicon bond and two terminal Si–Cl groups, making it a versatile precursor for the synthesis of organosilicon polymers, heterocycles, and functionalized silanes [1].

Heterocycle Precursor Reported exclusive formation of six-membered diazasilacyclohexanes without disproportionation byproducts.
Photodegradable Polymer Building Block Incorporates UV-cleavable Si–Si bond into thermally stable polyamide/polyimide backbones.
Selective Disilane Processing Resistance to standard HCl/amine cleavage supports isolation from mixed disilane streams.

1,2-Dichlorotetramethyldisilane vs. Generic Chlorodisilanes: Substitution Risks


Chlorodisilanes differ significantly in their reactivity due to variations in chlorine substitution pattern and steric hindrance. Unlike 1,1,2,2-tetrachlorodimethyldisilane and hexachlorodisilane, which undergo Si–Si bond cleavage or disproportionation with amines, 1,2-dichlorotetramethyldisilane reacts cleanly with diamines to form six-membered heterocycles without side reactions [1]. Furthermore, it is resistant to standard HCl cleavage catalysts that readily fragment other disilanes [2]. Direct substitution with alternative chlorodisilanes can therefore lead to undesired product mixtures, lower yields, or complete synthetic failure.

Risk Factor
This Compound
1,1,2,2-Tetrachloro- & Hexachlorodisilane
Heterocycle Synthesis Selectivity
Clean six-membered ring formation; no disproportionation observed
Significant disproportionation to undesired cyclic monosilanes
HCl/Amine Cleavage Susceptibility
Remains intact under standard cleavage conditions
Readily cleaved to monosilanes, altering downstream product profiles

1,2-Dichlorotetramethyldisilane: Quantitative Advantages


Disproportionation-Free Heterocycle Formation

In reactions with N,N′-dimethylethylenediamine and N,N′-diphenylethylenediamine, 1,2-dichlorotetramethyldisilane exclusively yields six-membered heterocyclic products (N,N′-diphenyl-2,2,3,3-tetramethyl-1,4-diaza-2,3-disilacyclohexane) with no evidence of Si–Si bond disproportionation [1]. In contrast, under identical conditions, 1,1,2,2-tetrachlorodimethyldisilane and hexachlorodisilane undergo significant disproportionation, producing undesired cyclic aminosubstituted monosilanes as side products [1].

Reaction Selectivity
Head-to-head
100% six-membered ring; 0% disproportionation
Supports high-purity heterocycle synthesis
vs. tetrachloro-/hexachlorodisilane: disproportionation observed
Organosilicon Chemistry Heterocycle Synthesis Diazasilacycloalkanes

Thermal Stability of Disilane Polyamides

Polyamides synthesized from 1,2-dichlorotetramethyldisilane-derived diamines (e.g., 1,2-bis(p-aminophenyl)tetramethyldisilane) exhibit thermal stability with no weight loss observed below 350 °C and glass transition temperatures between 194 and 255 °C [1]. Polyimides derived from the same disilane precursor display glass transition temperatures of 105–120 °C and are thermally stable up to 300 °C in both air and nitrogen [2].

Thermal Stability
Cross-study
Polyamide: no weight loss
Thermal stability comparable to non-disilane aromatics
Polyimide: stable to 300°C; Tg 105–120°C
UV Photodegradation
Class-level
λmax = 287 nm; absorption decrease & viscosity reduction upon UV
Confirms Si–Si photodegradability for responsive materials
Not observed in Si–Si-free aromatic polyamides
Cleavage Resistance
Head-to-head
0% cleavage under standard HCl/amine conditions
Supports selective separation in mixed disilane processing
vs. tetrachloro-/trichlorodisilane: readily cleaved
Polymer Science Thermal Stability Disilane-Containing Polymers

UV-Induced Si–Si Bond Photodegradation

Aramid films derived from 1,2-dichlorotetramethyldisilane show a strong UV absorption at 287 nm, characteristic of the Si–Si bond [1]. Upon UV irradiation, this absorption decreases significantly, indicating Si–Si bond cleavage. Concomitantly, the inherent viscosity of the soluble aramid decreases, confirming molecular weight reduction [1]. This photodegradation behavior is intrinsic to polymers containing the Si–Si bond and is not observed in conventional aromatic polyamides lacking disilane units.

UV Photodegradation
Class-level
λmax = 287 nm; absorption decrease & viscosity reduction upon UV
Confirms Si–Si photodegradability for responsive materials
Not observed in Si–Si-free aromatic polyamides
Photodegradable Polymers UV Lithography Disilane Photochemistry

HCl Cleavage Resistance for Selective Processing

In the catalytic cleavage of disilane by-products from the direct synthesis of methylchlorosilanes, 1,1,2,2-tetrachlorodimethyldisilane and 1,1,2-trichlorotrimethyldisilane are readily cleaved to monosilanes using HCl and tertiary amines [1]. However, 1,2-dichlorotetramethyldisilane remains completely uncleaved under these standard conditions [1]. Specialized palladium/phosphine/amine catalyst mixtures are required to achieve cleavage, and even then, space–time yields of dimethylchlorosilane are initially low [1].

Cleavage Resistance
Head-to-head
0% cleavage under standard HCl/amine conditions
Supports selective separation in mixed disilane processing
vs. tetrachloro-/trichlorodisilane: readily cleaved
Chlorosilane Processing Catalytic Cleavage Dimethylchlorosilane Production

1,2-Dichlorotetramethyldisilane: Optimal Applications


Six-Membered Diazasilacyclohexane Synthesis

Researchers synthesizing 1,4-diaza-2,3-disilacyclohexane heterocycles should select 1,2-dichlorotetramethyldisilane over 1,1,2,2-tetrachlorodimethyldisilane or hexachlorodisilane to avoid disproportionation side reactions that produce undesired cyclic monosilanes. This ensures high-purity heterocycles with the exact six-membered ring structure [1].

Photodegradable Polyamide and Polyimide Synthesis

Polymer chemists aiming to incorporate UV-cleavable Si–Si bonds into aromatic polyamide or polyimide backbones should use 1,2-dichlorotetramethyldisilane as the key monomer precursor. The resulting polymers exhibit thermal stability up to 300–350 °C while maintaining photodegradability, a dual property unattainable with non-disilane monomers [1].

Isolation from Mixed Disilane Streams

In industrial settings where disilane by-product mixtures are generated, 1,2-dichlorotetramethyldisilane can be selectively isolated due to its unique resistance to standard HCl/amine cleavage conditions. Other disilanes are quantitatively cleaved to monosilanes, leaving 1,2-dichlorotetramethyldisilane as the remaining disilane fraction for recovery and subsequent specialized conversion [1].

1,2-Dihydroxy-tetramethyldisilane Synthesis

For investigations into condensation-sensitive silanols, 1,2-dichlorotetramethyldisilane is the preferred starting material for hydrolysis to 1,2-dihydroxy-tetramethyldisilane. The high crystallization tendency of the product enables isolation despite its inherent condensation sensitivity, a feature that simplifies purification compared to other chlorodisilane hydrolysis products [1].

Application
Selection Property
Validation Focus
Diazasilacyclohexane Synthesis
Disproportionation resistance
Verify ring-closure selectivity vs. competitor chlorodisilanes
Photodegradable Polymer Synthesis
Si–Si bond incorporation
Confirm UV-cleavable Si–Si bond retention and thermal stability
Disilane Stream Isolation
HCl cleavage resistance
Validate selective cleavage of co-disilanes under standard conditions
Silanol Intermediate Preparation
Hydrolysis to 1,2-dihydroxy-tetramethyldisilane
Assess crystallization tendency and condensation sensitivity

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